molecular formula C5H12N2O2 B13987067 Ethyl 1,2-dimethylhydrazine-1-carboxylate CAS No. 15429-38-6

Ethyl 1,2-dimethylhydrazine-1-carboxylate

Cat. No.: B13987067
CAS No.: 15429-38-6
M. Wt: 132.16 g/mol
InChI Key: DBOKLWURNXIYJU-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group attached to a hydrazine moiety, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethylhydrazine-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

C2H5OCOCl+H2NN(CH3)2C2H5OCO-NN(CH3)2+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{H}_2\text{NN(CH}_3\text{)}_2 \rightarrow \text{C}_2\text{H}_5\text{OCO-NN(CH}_3\text{)}_2 + \text{HCl} C2​H5​OCOCl+H2​NN(CH3​)2​→C2​H5​OCO-NN(CH3​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydrazones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Ethyl 1,2-dimethylhydrazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,2-hydrazinedicarboxylate: Similar in structure but with two ethyl ester groups.

    1,2-Dimethylhydrazine: Lacks the ester group, making it more reactive.

    Ethyl hydrazinecarboxylate: Contains a single methyl group instead of two.

Uniqueness

Ethyl 1,2-dimethylhydrazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules.

Properties

CAS No.

15429-38-6

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl N-methyl-N-(methylamino)carbamate

InChI

InChI=1S/C5H12N2O2/c1-4-9-5(8)7(3)6-2/h6H,4H2,1-3H3

InChI Key

DBOKLWURNXIYJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)NC

Origin of Product

United States

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